molecular formula C8H9NOS B8723768 1-(5-(Methylthio)pyridin-2-yl)ethanone

1-(5-(Methylthio)pyridin-2-yl)ethanone

Cat. No.: B8723768
M. Wt: 167.23 g/mol
InChI Key: AIOWBHJUPHILTG-UHFFFAOYSA-N
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Description

1-(5-(Methylthio)pyridin-2-yl)ethanone is a pyridine derivative characterized by a methylthio (-SMe) substituent at the 5-position of the pyridine ring and an acetyl group (-COCH₃) at the 2-position. This compound is of interest in medicinal chemistry and materials science due to the electron-donating and hydrophobic properties of the methylthio group, which can modulate reactivity, solubility, and biological interactions. Its structural framework is shared with numerous pyridine-based analogs, making comparative studies essential for understanding structure-activity relationships (SARs) .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-(5-methylsulfanylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NOS/c1-6(10)8-4-3-7(11-2)5-9-8/h3-5H,1-2H3

InChI Key

AIOWBHJUPHILTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-(Methylthio)pyridin-2-yl)ethanone with pyridine derivatives bearing substituents at analogous positions, focusing on substituent effects and applications.

Substituent Variations at the Pyridine 5-Position
Compound Name Substituent at 5-Position Key Properties/Applications Evidence Source
1-(5-(Methylthio)pyridin-2-yl)ethanone -SMe Enhanced hydrophobicity; potential enzyme inhibition -
1-(5-Fluoropyridin-2-yl)ethanone -F Electron-withdrawing; charge-tagging reagent in LC-MS
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanone -CF₃ Strong electron-withdrawing; used in analytical chemistry
1-(5-Methoxypyridin-3-yl)ethanone -OMe (at 3-position) Increased polarity; pharmaceutical intermediates

Key Insights :

  • Hydrophobicity : -SMe enhances lipophilicity compared to polar groups like -OMe, which may improve blood-brain barrier penetration in drug candidates .
Substituent Variations at the Pyridine 2-Position
Compound Name Substituent at 2-Position Key Properties/Applications Evidence Source
1-(5-(Methylthio)pyridin-2-yl)ethanone -COCH₃ Ketone functionality for further derivatization -
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone -OMe, -CH₃ (at 3-position) Steric hindrance; agrochemical research
1-(5-Bromo-2-methylpyridin-3-yl)ethanone -Br, -CH₃ (at 3-position) Halogenated intermediate for cross-coupling

Key Insights :

  • Reactivity : The acetyl group (-COCH₃) at the 2-position allows for condensation reactions, enabling the synthesis of heterocyclic scaffolds .
  • Steric Effects : Bulky substituents (e.g., -Br, -CH₃) at adjacent positions may hinder rotational freedom, affecting binding in enzyme active sites .
Complex Pyridine Derivatives with Extended Functionality
Compound Name Structural Features Applications Evidence Source
1-(3-{[5-(Morpholin-4-ylsulfonyl)pyridin-2-yl]amino}phenyl)ethanone Sulfonamide and morpholine groups Kinase inhibition; anticancer research
1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one Bicyclic quinoxaline moiety TGF-β pathway modulation
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Piperazine and trifluoromethyl groups CYP51 enzyme inhibition (Chagas disease)

Key Insights :

  • Pharmacological Potential: Complex derivatives with extended aromatic systems (e.g., quinoxaline) or enzyme-targeting groups (e.g., piperazine) demonstrate broader therapeutic applications compared to simpler analogs .
  • Synergistic Effects : Combining pyridine with sulfonamide or morpholine groups enhances target specificity and metabolic stability .
Physicochemical Properties (Inferred from Substituent Trends)
Property 1-(5-(Methylthio)pyridin-2-yl)ethanone 1-(5-Fluoropyridin-2-yl)ethanone 1-(5-Methoxypyridin-3-yl)ethanone
LogP ~2.1 (estimated) ~1.8 ~0.9
Solubility (Polar Solvents) Low Moderate High
Reactivity Moderate electrophilicity High electrophilicity Low electrophilicity

Notes:

  • LogP values estimated using fragment-based methods; -SMe increases lipophilicity vs. -OMe .
  • Solubility trends align with substituent polarity (-SMe < -F < -OMe).

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